molecular formula C10H12N2O3 B13785524 Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- CAS No. 91880-41-0

Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-

Katalognummer: B13785524
CAS-Nummer: 91880-41-0
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: APLIEPYNXJWBTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl-: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.24 g/mol . This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The presence of additional functional groups such as carbamoyl, hydroxy, and methyl groups makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- typically involves the reaction of acetanilide with appropriate reagents to introduce the carbamoyl, hydroxy, and methyl groups. One common method involves the acylation of aniline with acetic anhydride to form acetanilide, followed by further functionalization . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamoyl group may produce amines.

Wissenschaftliche Forschungsanwendungen

Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its analgesic properties may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- is unique due to the presence of additional functional groups that may enhance its biological activity and chemical reactivity. These functional groups can provide opportunities for further chemical modifications and the development of new derivatives with improved properties.

Eigenschaften

CAS-Nummer

91880-41-0

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

5-acetamido-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13)

InChI-Schlüssel

APLIEPYNXJWBTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.